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Compound of Interest

Compound Name: 3-(Oxan-4-yl)propanoic acid

Cat. No.: B1319592

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the
saturated heterocyclic compound, 3-(Oxan-4-yl)propanoic acid. Due to the limited availability
of published experimental spectra for this specific molecule, this document presents predicted
spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). These predictions are based on established principles of spectroscopic
theory and data from structurally analogous compounds. This guide also outlines standard
experimental protocols for the acquisition of such data.

Chemical Structure and Properties

e |[UPAC Name: 3-(Oxan-4-yl)propanoic acid

Synonyms: 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid

CAS Number: 40500-10-5

Molecular Formula: CsH1403

Molecular Weight: 158.19 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-(Oxan-4-yl)propanoic

acid. It is crucial to note that these are theoretical values and should be confirmed by

experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.5-125 brs 1H -COOH
~3.95 m 2H -OCH:z (axial)
~3.38 m 2H -OCH:2 (equatorial)
~2.35 t 2H -CH2-COOH
~1.70 m 2H -CH2-CH2-COOH
~1.55 m 1H CH (oxan)
~1.35 m 4H -CH:- (oxan)

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6) ppm Assignment
~179 -COOH
~67 -OCH:
~35 CH (oxan)
~32 -CH:- (oxan)
~31 -CH2-CH2-COOH
~29 -CH2-COOH
Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
2850-2950 Strong C-H stretch (aliphatic)

~1710 Strong C=0 stretch (carboxylic acid)
~1210-1320 Medium C-O stretch (carboxylic acid)
~1090 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity (%) Proposed Fragment
158 Low [M]*

141 Moderate [M - OH]*

113 Moderate [M - COOH]*

99 High [CsH702]*

85 High [Oxan-4-yl-CHz]*

57 Very High [CaHo]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxan-4-yl)propanoic acid in
~0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds).
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 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.

o Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press
into a thin pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) in an IR-transparent
cell.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample holder or pure solvent.

o Record the sample spectrum over the range of 4000-400 cm~1.
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o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile
solvent (e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

e Acquisition (EI):
o Introduce the sample via a direct insertion probe or a GC inlet.
o Use a standard electron energy of 70 eV.

o Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-
200).

e Acquisition (ESI):
o Infuse the sample solution directly into the ESI source or introduce it via an LC system.

o Optimize source parameters (e.g., capillary voltage, nebulizer gas flow) to achieve a
stable signal.

o Acquire spectra in both positive and negative ion modes.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 3-(Oxan-4-yl)propanoic acid.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-(Oxan-4-yl)propanoic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319592#3-oxan-4-yl-propanoic-acid-spectroscopic-
data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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